Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate
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Overview
Description
Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate is a complex organic compound characterized by its nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate typically involves multiple steps. One common method includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate . This intermediate is then subjected to further reactions involving hydrazine derivatives and nitrobenzoyl chloride to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ester and hydrazino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: A simpler compound with similar nitro and ester groups.
4-Methyl-3-nitrobenzoyl chloride: Another related compound with a nitrobenzoyl chloride functional group.
Uniqueness
Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate is unique due to its combination of nitro, ester, and hydrazino functional groups
Properties
Molecular Formula |
C16H12N4O8 |
---|---|
Molecular Weight |
388.29 g/mol |
IUPAC Name |
methyl 3-nitro-5-[[(4-nitrobenzoyl)amino]carbamoyl]benzoate |
InChI |
InChI=1S/C16H12N4O8/c1-28-16(23)11-6-10(7-13(8-11)20(26)27)15(22)18-17-14(21)9-2-4-12(5-3-9)19(24)25/h2-8H,1H3,(H,17,21)(H,18,22) |
InChI Key |
FNNVUPFABLDMFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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